molecular formula C15H13ClN2OS B1527234 5-chloro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol CAS No. 1293159-06-4

5-chloro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol

Cat. No. B1527234
CAS RN: 1293159-06-4
M. Wt: 304.8 g/mol
InChI Key: WCNUSEYPUWGZID-UHFFFAOYSA-N
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Description

5-Chloro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol, also known as Chloro-2-thiol-1,3-benzodiazole, is a small organic molecule with a wide range of applications in biochemistry and medical research. This molecule is used in a variety of processes, from synthesis methods to biochemical and physiological effects. In

Scientific Research Applications

Anticonvulsant and Pharmacological Properties

5-chloro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol and its derivatives are researched for their potential as anticonvulsant agents. Compounds with similar structures have shown considerable activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. For example, 4-chloro-N-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide, a compound with a related structure, demonstrated significant sedative-hypnotic activity without impairing learning and memory. These effects are mediated through benzodiazepine receptors (Faizi et al., 2017).

Antimicrobial Applications

Compounds structurally related to 5-chloro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol have been explored for their antimicrobial properties. For instance, formazans derived from thiadiazole analogues demonstrated moderate activity against bacterial strains like Escherichia coli and Salmonella typhi, and fungal strains such as Aspergillus niger (Sah et al., 2014).

Tyrosinase Inhibitory Effects

Derivatives of 5-chloro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol have been investigated for their tyrosinase inhibitory effects. These compounds, such as 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives, have shown potential in reducing melanin production, thereby acting as agents against hyperpigmentation. They inhibit tyrosinase activity competitively and effectively reduce melanin levels in cells treated with α-melanocyte stimulating hormone (Ha et al., 2012).

Corrosion Inhibition

Research has also focused on the application of similar compounds in corrosion inhibition. Oxadiazole derivatives, for example, have shown effective corrosion inhibition for mild steel in sulphuric acid. These compounds are believed to form a protective layer on the steel surface, based on electrochemical impedance spectroscopy and scanning electron microscopy studies (Ammal et al., 2018).

Photophysical and Physicochemical Studies

Some derivatives are studied for their photophysical properties and potential as fluorescent chemosensors. For instance, a benzothiazole-based compound demonstrated fluorescence and colorimetric response to pH changes, making it suitable for intracellular pH imaging (Diana et al., 2020).

properties

IUPAC Name

6-chloro-3-(2-phenoxyethyl)-1H-benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2OS/c16-11-6-7-14-13(10-11)17-15(20)18(14)8-9-19-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNUSEYPUWGZID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C3=C(C=C(C=C3)Cl)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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